molecular formula C13H17ClN2O3S B2570780 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 895691-70-0

3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No. B2570780
CAS RN: 895691-70-0
M. Wt: 316.8
InChI Key: PANCLZZPEVUWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the phenyl and propanamide groups. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the amide group (-CONH2) could participate in hydrolysis reactions, while the chloro groups (-Cl) could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could affect its solubility in different solvents .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating various human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional (3D) coverage of molecules. Pyrrolidine derivatives, including those with sulfonamide moieties, are investigated for their target selectivity and bioactivity. The versatility of pyrrolidine in synthesizing bioactive molecules with diverse biological profiles highlights its significance in drug discovery efforts (Li Petri et al., 2021).

Sulfonamides in Therapeutics

Sulfonamide compounds are a significant class of synthetic antibiotics and have been incorporated into a wide range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in drugs underscores its importance in therapeutic applications. Novel drug development continues to explore sulfonamides for their potential as selective antiglaucoma drugs, antitumor agents, and treatments for other diseases, demonstrating the ongoing research interest and application potential of sulfonamide derivatives in medicinal chemistry (Carta et al., 2012).

Chemical Inhibitors and Drug Metabolism

The structural features of compounds similar to 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide, particularly those involving pyrrolidine and sulfonamide groups, find applications in the development of chemical inhibitors targeting various enzymatic processes. Such inhibitors play crucial roles in studying drug metabolism, elucidating the contribution of different cytochrome P450 isoforms, and preventing potential drug-drug interactions. This research facilitates a better understanding of metabolic pathways and aids in the safer design of therapeutic agents (Khojasteh et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were a drug, for example, its mechanism of action might involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the nature of its breakdown products. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-8-7-13(17)15-11-3-5-12(6-4-11)20(18,19)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCLZZPEVUWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.